molecular formula C9H11ClN2O B12314415 2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine

2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine

Cat. No.: B12314415
M. Wt: 198.65 g/mol
InChI Key: PHJLQMIFQFNHPN-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a pyrano[4,3-d]pyrimidine core with chloro and methyl substituents.

Preparation Methods

The synthesis of 2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent . The reaction conditions often include the use of solvents such as acetic anhydride and pyridine, and the process may require refluxing for several hours . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production.

Chemical Reactions Analysis

2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The pyrano[4,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures

Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit specific molecular targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites . This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor.

    Pyrano[2,3-d]pyrimidine-2,4-dione: Studied as a PARP-1 inhibitor with potential antitumor activity.

    2-Chloro-7,7-dimethyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile: Another heterocyclic compound with similar structural features.

The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

InChI

InChI=1S/C9H11ClN2O/c1-5-3-8-7(6(2)13-5)4-11-9(10)12-8/h4-6H,3H2,1-2H3

InChI Key

PHJLQMIFQFNHPN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(O1)C)Cl

Origin of Product

United States

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